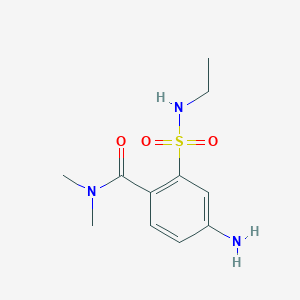

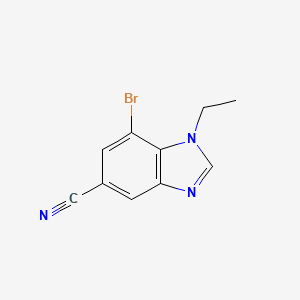

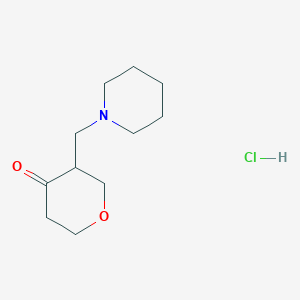

![molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8](/img/structure/B1379650.png)

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” is a chemical compound that falls under the category of benzylamines . Benzylamines are a class of compounds containing a benzyl group attached to an amine functional group .

Synthesis Analysis

The synthesis of benzylamines, such as “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, often involves the alkylation of amines with alcohols using a catalyst . A highly active Mn (I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is known as the borrowing hydrogen methodology .Molecular Structure Analysis

The molecular structure of benzylamines like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” typically consists of a benzyl group (a benzene ring attached to a CH2 group) and an amine functional group .Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. They can be alkylated with primary and secondary alcohols . They can also undergo C-N coupling with aliphatic halides . Additionally, they can be monoalkylated with amides via hydrogen transfer .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyrrolidine and its derivatives, including “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, have been extensively studied for their pharmacological properties. The pyrrolidine ring is a saturated scaffold offering advantages like efficient pharmacophore space exploration due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, which enhances the molecule's interaction with biological targets. Research emphasizes the role of the pyrrolidine scaffold in designing new compounds with diverse biological profiles, highlighting its significance in the discovery of novel therapeutics (Petri et al., 2021).

Environmental Impact and Biodegradability

Studies have also considered the environmental aspects of compounds like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, focusing on their occurrence, degradation, and potential toxicity in aquatic environments. For instance, research on the environmental epigenetics has highlighted how certain compounds can induce alterations in DNA hydroxymethylation patterns, which may have implications for understanding the environmental impact of various chemicals, including pyrrolidine derivatives (Efimova et al., 2020).

Material Science and Solvent Applications

The chemical structure and properties of “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” suggest potential applications in material science, particularly as solvents in pharmaceutical formulations. N-Methyl-2-pyrrolidone (NMP), a related compound, is known for its strong solubilizing power and is used across various industries, including pharmaceuticals. The comparison of NMP with other solvents emphasizes the importance of understanding the physicochemical properties and potential applications of pyrrolidine derivatives in developing effective pharmaceutical products (Jouyban et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBVDZRDOCCCLX-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

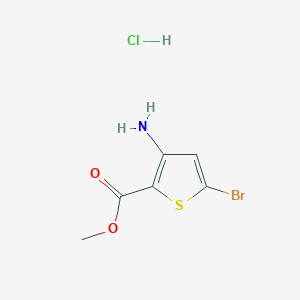

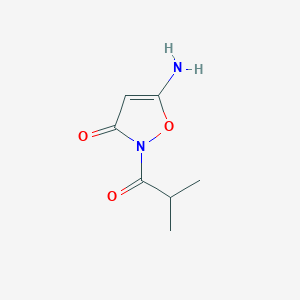

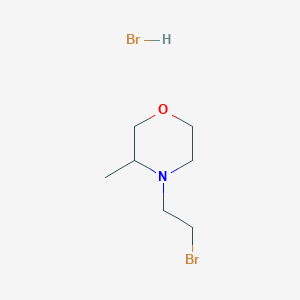

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)